2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. The process begins with the bromination of a suitable precursor, followed by the introduction of the formamido and acetamido groups. The final step involves the esterification of the phenyl benzoate moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions such as controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (E)-2,4-Dibromo-6-(((2-nitrophenyl)imino)methyl)phenol
- 2,4-Dibromo-6-((2-bromophenylimino)methyl)phenol
- 2,4-Dibromo-6-((2-hydroxyphenylimino)methyl)phenol .
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H16Br2FN3O4 |
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Molecular Weight |
577.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H16Br2FN3O4/c24-17-9-16(21(19(25)11-17)33-23(32)14-5-2-1-3-6-14)12-28-29-20(30)13-27-22(31)15-7-4-8-18(26)10-15/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
BNFMDQKJIZXJGB-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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